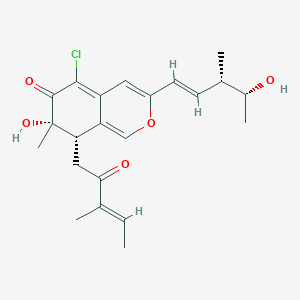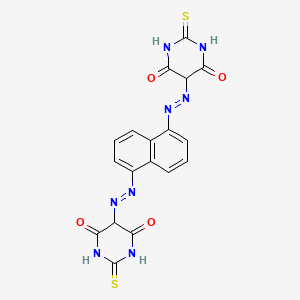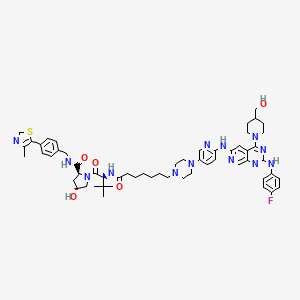
Parp1-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp1-IN-10 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. PARP1 plays a crucial role in maintaining genomic stability by facilitating the repair of single-strand breaks in DNA. Inhibitors like this compound are of significant interest in cancer research, particularly for tumors with deficiencies in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-10 typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the nitration of 6-hydroxynicotinic acid using concentrated sulfuric acid and fuming nitric acid, followed by further reactions to introduce the desired functional groups . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Parp1-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Parp1-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of PARP1 in maintaining genomic stability.
Biology: Helps in understanding the cellular responses to DNA damage and the pathways involved in DNA repair.
Industry: Used in the development of new therapeutic agents and in drug discovery processes.
Mécanisme D'action
Parp1-IN-10 exerts its effects by inhibiting the activity of PARP1. This inhibition prevents PARP1 from facilitating the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination repair, as these cells are more reliant on PARP1 for DNA repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Parp1-IN-10 include:
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
- Veliparib
Uniqueness
This compound is unique in its selectivity and potency as a PARP1 inhibitor. It has shown stronger inhibitory activity and improved selectivity towards PARP1 compared to other inhibitors like Olaparib . This makes it a promising candidate for further research and development in cancer therapy.
Propriétés
Formule moléculaire |
C20H23N3O5 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
1,3-dimethyl-5-[[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H23N3O5/c1-21-18(25)16(19(26)22(2)20(21)27)12-14-6-8-15(9-7-14)28-13-17(24)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Clé InChI |
VKLCODKLVUQTBY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


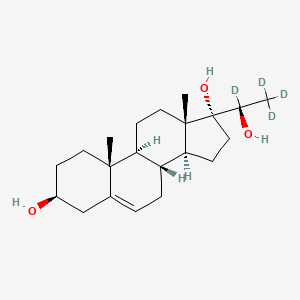
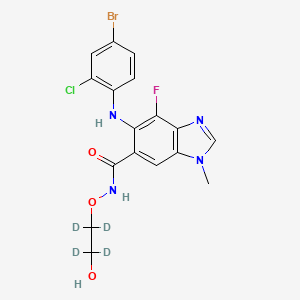
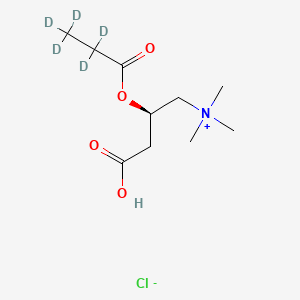
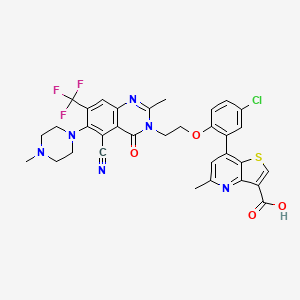
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
